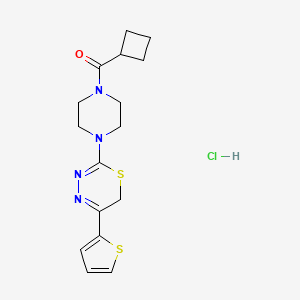

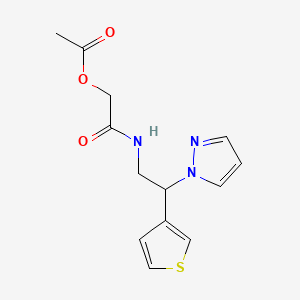

cyclobutyl(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial Activity

Compounds with piperazine derivatives have been studied for their potential in combating microbial infections. The presence of the piperazine moiety can contribute to antibacterial and antifungal activities . This suggests that our compound could be explored for its efficacy against resistant bacterial strains and fungal infections.

Anticancer Properties

Piperazine-based compounds have shown promise in inhibiting the proliferation of cancer cell lines, including multidrug-resistant ones . The structural features of cyclobutyl(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride may be leveraged to explore potential anticancer applications.

Proteomics Research

The related structural analogs of this compound have been utilized in proteomics research to study protein interactions and functions. Its unique structure could be valuable in identifying novel protein-binding sites or pathways .

Efflux Pump Inhibition

Methoxy piperazine derivatives have been identified as efflux pump inhibitors, enhancing the effectiveness of antibiotics against resistant bacteria . This compound could be investigated for its potential to inhibit efflux pumps, thereby restoring the activity of antibiotics.

Antiparasitic Activity

Piperazine cores are known to exhibit antiparasitic effects. Research into the applications of our compound could extend to the treatment of parasitic infections, potentially offering new avenues for therapeutic intervention .

Antihistaminic and Psychotropic Effects

The incorporation of piperazine has been associated with antihistaminic and psychotropic activities. This compound could be studied for its potential use in allergy treatments and mental health therapies .

Drug Discovery and Development

The modifiable nature of piperazine derivatives makes them attractive candidates in drug discovery. This compound’s structure allows for modifications that could lead to the development of new pharmaceutical agents with optimized properties .

Molecular Physicochemical Property Adjustment

Piperazine derivatives can be used to adjust the molecular physicochemical properties of compounds, affecting solubility, hydrogen bond formation, and overall stability. This compound could be valuable in fine-tuning the properties of other pharmaceutical agents .

Mécanisme D'action

Piperazine Derivatives

Piperazine is a versatile core present in various potent marketed drugs . Piperazine-based research has attracted considerable attention due to its easy modifiability, proper alkaline, water solubility, the capacity for the formation of hydrogen bonds, and adjustment of molecular physicochemical properties . A broad range of biologically active compounds displaying antibacterial, antifungal, anticancer, antiparasitic, antihistaminic, psychotolytic, and antidepressive activities have been found to contain this versatile core .

Thiophene Derivatives

Thiophene is a five-membered aromatic ring with one sulfur atom. Compounds containing a thiophene ring have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propriétés

IUPAC Name |

cyclobutyl-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4OS2.ClH/c21-15(12-3-1-4-12)19-6-8-20(9-7-19)16-18-17-13(11-23-16)14-5-2-10-22-14;/h2,5,10,12H,1,3-4,6-9,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOYRYASZWCBCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CS4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorophenyl)-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylmethanesulfonamide](/img/structure/B2951137.png)

![1-(4-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2951138.png)

![2,4-Dimethyl-5-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2951139.png)

![1-methyl-5-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2951142.png)

![5-(5-Chloro-2-methylphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2951143.png)

![N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2951145.png)

![3-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2951152.png)

![3-(2,6-dichlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2951154.png)

![(1R,5S)-8-((2-fluorobenzyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2951159.png)